Antibacterial synergist 1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

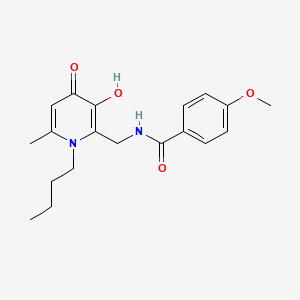

Structure

3D Structure

特性

分子式 |

C19H24N2O4 |

|---|---|

分子量 |

344.4 g/mol |

IUPAC名 |

N-[(1-butyl-3-hydroxy-6-methyl-4-oxo-2-pyridinyl)methyl]-4-methoxybenzamide |

InChI |

InChI=1S/C19H24N2O4/c1-4-5-10-21-13(2)11-17(22)18(23)16(21)12-20-19(24)14-6-8-15(25-3)9-7-14/h6-9,11,23H,4-5,10,12H2,1-3H3,(H,20,24) |

InChIキー |

ASJNWOPCCOKNCL-UHFFFAOYSA-N |

正規SMILES |

CCCCN1C(=CC(=O)C(=C1CNC(=O)C2=CC=C(C=C2)OC)O)C |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery of Novel Antibacterial Synergist Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating innovative therapeutic strategies. One of the most promising approaches is the use of combination therapy, particularly the application of antibacterial synergist compounds. These compounds, when used in conjunction with existing antibiotics, can enhance their efficacy, reduce required dosages, and even resensitize resistant strains. This guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation involved in the discovery and validation of novel antibacterial synergists.

Mechanisms of Antibacterial Synergy

Antibacterial synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects.[1] This enhanced activity can manifest through several mechanisms, offering multiple avenues for therapeutic intervention against resistant bacteria.[2][3][4]

The primary mechanisms include:

-

Enhanced Penetration: One agent can disrupt the bacterial cell membrane, facilitating the entry of a second agent that targets intracellular components.[2][5] For example, β-lactam antibiotics can damage the cell wall, allowing aminoglycosides to penetrate more easily and inhibit protein synthesis.[1]

-

Inhibition of Resistance Mechanisms: Synergistic compounds can neutralize bacterial resistance mechanisms, such as efflux pumps or enzymatic inactivation.[2][5] A classic example is the combination of a β-lactam antibiotic with a β-lactamase inhibitor like clavulanic acid, which blocks the enzyme that would otherwise inactivate the antibiotic.[3]

-

Disruption of Cellular Processes: Combining agents that target different steps in a critical bacterial pathway can lead to a synergistic effect.[2]

-

Biofilm Disruption: Some compounds can break down the protective biofilm matrix produced by bacteria, exposing them to the killing effects of conventional antibiotics.[3][5]

Experimental Protocols for Synergy Testing

The identification and validation of synergistic interactions rely on robust in vitro testing methods. The two most widely used assays are the checkerboard method and the time-kill assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to systematically test multiple combinations of two antimicrobial agents to determine their synergistic, additive, indifferent, or antagonistic effects.[6][7]

Experimental Protocol:

-

Preparation of Reagents:

-

Prepare high-concentration stock solutions of the test compounds (Agent A and Agent B) in a suitable solvent (e.g., DMSO, water).[6]

-

Prepare intermediate solutions of each agent in the appropriate growth medium (e.g., Mueller-Hinton Broth) at four times the highest desired final concentration.[6]

-

Prepare a bacterial inoculum suspension adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.[7]

-

-

Plate Setup:

-

Inoculation and Incubation:

-

Data Analysis:

-

After incubation, determine the Minimum Inhibitory Concentration (MIC) for each agent alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.[6][7]

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:[7][8] FICI = FIC of Agent A + FIC of Agent B Where:

-

FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

-

FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

-

-

Interpretation of FICI Values: [7][10]

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

Time-Kill Assay

The time-kill assay assesses the bactericidal activity of antimicrobial combinations over time.[10][11] It provides a dynamic view of the interaction and is considered the gold standard for confirming synergy.[12]

Experimental Protocol:

-

Preparation of Cultures:

-

Experimental Setup:

-

Sampling and Plating:

-

Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each combination and control.

-

Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[10][13][14]

-

Indifference is a < 2-log₁₀ change, and antagonism is a ≥ 2-log₁₀ increase in CFU/mL.[13][14]

-

High-Throughput Screening for Synergist Discovery

To accelerate the discovery of novel synergists from large compound libraries, high-throughput screening (HTS) methods are employed. These can be adaptations of the checkerboard assay or more advanced techniques.[15]

One innovative HTS approach is the Overlap² Method (O2M), which uses chemical-genetic datasets to predict synergistic pairs.[16] This method identifies mutants that are hypersensitive to each compound in a potential synergistic pair and then screens for molecules that inhibit the growth of these mutants but not the wild-type cells.[16] This significantly reduces the number of pairwise combinations that need to be tested.[16]

Data Presentation: Quantitative Analysis of Synergy

Clear and structured presentation of quantitative data is crucial for comparing the efficacy of different synergistic combinations.

| Compound Combination | Bacterial Strain | MIC of Agent A Alone (µg/mL) | MIC of Agent B Alone (µg/mL) | MIC of Agent A in Combination (µg/mL) | MIC of Agent B in Combination (µg/mL) | FICI | Interpretation | Reference |

| Trp-containing peptide + Penicillin | MRSE 1208 | >128 | >1024 | 4 | 32 | ≤ 0.5 | Synergy | [17] |

| Trp-containing peptide + Ampicillin | MRSE 1208 | >128 | >1024 | 2 | 16 | ≤ 0.5 | Synergy | [17] |

| Trp-containing peptide + Erythromycin | MRSE 1208 | >128 | >1024 | 4 | 64 | ≤ 0.5 | Synergy | [17] |

| Colistin + Meropenem | A. baumannii | - | - | - | - | - | Synergy (43% of isolates) | [12] |

| Meropenem + Amikacin | P. aeruginosa | - | - | - | - | - | Synergy (36% of isolates) | [12] |

| Imipenem + Tigecycline | A. baumannii | - | - | - | - | - | Synergy (in 4 clones) | [14] |

| Imipenem + Colestimethate | A. baumannii | - | - | - | - | - | Synergy (in 3 clones) | [14] |

| Silver Nitrate + Nisin + ZnO | E. coli | - | - | - | - | 0.36 (avg. score) | Strong Synergy | [18] |

| Silver Nitrate + Nisin + ZnO | S. aureus | - | - | - | - | 0.38 (avg. score) | Strong Synergy | [18] |

| Silver Nitrate + Nisin + ZnO | S. epidermidis | - | - | - | - | 0.53 (avg. score) | Synergy | [18] |

Note: Some references did not provide specific MIC values but reported the percentage of isolates showing synergy or the average synergy score.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological signaling pathways.

Bacterial signaling pathways involved in antibiotic resistance are key targets for synergistic compounds. The two-component signal transduction system (TCST) is a primary mechanism for bacteria to adapt to environmental stressors, including antibiotics.[19]

In Vivo Validation

While in vitro assays are essential for initial screening and characterization, in vivo studies are necessary to confirm the efficacy of synergistic combinations in a physiological context. Animal models, such as murine sepsis or wound infection models, are used to evaluate the therapeutic potential of these combinations.[17][20][21] Successful in vivo studies provide the crucial evidence needed to advance a synergistic combination into preclinical and clinical development.[20] For instance, the combination of a Trp-containing peptide and penicillin was shown to significantly reduce abscess formation in a mouse wound infection model with MRSE.[17]

Conclusion

The discovery of novel antibacterial synergist compounds is a critical strategy in the fight against antimicrobial resistance. By leveraging systematic in vitro screening methods, such as the checkerboard and time-kill assays, and validating promising candidates in relevant in vivo models, researchers can identify and develop new combination therapies. A thorough understanding of the underlying mechanisms of synergy and the application of high-throughput technologies will continue to drive the discovery of innovative solutions to this pressing global health threat.

References

- 1. Antibiotic synergy - Wikipedia [en.wikipedia.org]

- 2. ijcmph.com [ijcmph.com]

- 3. researchgate.net [researchgate.net]

- 4. ijcmph.com [ijcmph.com]

- 5. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. emerypharma.com [emerypharma.com]

- 9. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]

- 10. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Comparison of methods for the detection of in vitro synergy in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Antibacterial Synergist 1: A Technical Guide to a Novel Pseudomonas aeruginosa Quorum Sensing Inhibitor

For Immediate Release

A Deep Dive into a Promising Strategy Against Multidrug-Resistant Pseudomonas aeruginosa

This technical guide provides an in-depth analysis of Antibacterial Synergist 1 (also identified as compound 20p), a novel inhibitor of the Pseudomonas aeruginosa quorum sensing (QS) system. This document is intended for researchers, scientists, and drug development professionals actively seeking new therapeutic avenues to combat the significant threat of multidrug-resistant bacteria. Herein, we detail the quantitative inhibitory effects of this compound on key virulence factors, provide comprehensive experimental protocols for its evaluation, and illustrate its mechanism of action through detailed signaling and workflow diagrams.

Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its sophisticated cell-to-cell communication network, known as quorum sensing. This system meticulously orchestrates the expression of a wide array of virulence factors and promotes the formation of antibiotic-resistant biofilms. The Pqs (Pseudomonas quinolone signal) system is a central component of this network, and its disruption presents a promising anti-virulence strategy. This compound has emerged as a potent inhibitor of the Pqs system, demonstrating significant potential as an antibacterial synergist.[1]

Quantitative Inhibition of Virulence Factors

This compound (compound 20p) has been demonstrated to be a highly effective inhibitor of crucial P. aeruginosa virulence factors, most notably pyocyanin production and biofilm formation. The compound exhibits potent activity with low micromolar half-maximal inhibitory concentrations (IC50), indicating its potential for therapeutic efficacy.

| Virulence Factor | IC50 (µM) | Reference |

| Pyocyanin Production | 8.6 | [1] |

| Biofilm Formation | 4.5 | [1] |

Mechanism of Action: Targeting the Pqs Quorum Sensing System

This compound functions by specifically targeting the Pseudomonas quinolone signal (Pqs) quorum sensing system. Mechanistic studies have confirmed that this compound inhibits the formation of bacterial biofilms by downregulating the expression of pqsA.[2] The pqsA gene is essential for the biosynthesis of quinolone signal molecules, which are critical for the activation of the Pqs system. By blocking this initial step, this compound effectively shuts down the entire Pqs signaling cascade, leading to a significant reduction in the production of Pqs-controlled virulence factors and the ability of the bacteria to form robust biofilms.

Pqs Quorum Sensing Pathway and Inhibition by this compound

Caption: Inhibition of the Pqs pathway by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity against P. aeruginosa.

Pyocyanin Quantification Assay

This protocol quantifies the production of pyocyanin, a blue-green phenazine pigment and a key virulence factor of P. aeruginosa, in the presence of an inhibitor.

-

Culture Preparation: Inoculate an overnight culture of P. aeruginosa (e.g., PAO1 strain) into fresh Luria-Bertani (LB) broth and dilute to an optical density at 600 nm (OD600) of approximately 0.05.

-

Inhibitor Treatment: Add varying concentrations of this compound to the bacterial cultures. Include a solvent control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours.

-

Growth Measurement: After incubation, measure the OD600 of the cultures to assess bacterial growth and ensure the inhibitor is not acting as a bactericidal or bacteriostatic agent at the tested concentrations.

-

Extraction:

-

Centrifuge 5 mL of each culture at 4,000 x g for 10 minutes to pellet the cells.

-

Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform.

-

Vortex vigorously for 30 seconds to extract the pyocyanin into the chloroform phase (which will turn blue).

-

Centrifuge at 4,000 x g for 5 minutes to separate the phases.

-

-

Acidification and Quantification:

-

Carefully transfer 1 mL of the lower chloroform layer to a new tube containing 0.5 mL of 0.2 M HCl.

-

Vortex for 30 seconds. The pyocyanin will move to the upper, aqueous layer, which will turn pink.

-

Centrifuge at 4,000 x g for 5 minutes.

-

Measure the absorbance of the upper aqueous layer at 520 nm.[3][4][5][6]

-

-

Calculation: Calculate the pyocyanin concentration (in µg/mL) by multiplying the absorbance at 520 nm by 17.072.[3][5][6] Normalize the pyocyanin concentration to the bacterial growth (OD600).

Elastase (LasB) Activity Assay

This assay measures the activity of elastase, a protease that degrades elastin and contributes to tissue damage during infection.

-

Supernatant Preparation: Grow P. aeruginosa cultures with and without this compound as described in the pyocyanin assay (steps 1-4). Following incubation, centrifuge the cultures and collect the cell-free supernatant.

-

Reaction Mixture:

-

Prepare a reaction buffer containing 100 mM Tris-HCl and 1 mM CaCl2, pH 7.5.

-

Add 100 µL of the culture supernatant to 900 µL of the reaction buffer containing 5 mg of Elastin-Congo Red (ECR) as the substrate.

-

-

Incubation: Incubate the reaction mixture at 37°C for 3-4 hours with shaking.

-

Reaction Termination: Stop the reaction by adding 100 µL of 0.12 M EDTA.

-

Quantification:

Biofilm Formation Assay

This protocol uses the crystal violet staining method to quantify the effect of an inhibitor on biofilm formation.[9][10]

-

Inoculum Preparation: Grow an overnight culture of P. aeruginosa and dilute it 1:100 in fresh LB broth.

-

Plate Setup:

-

Add 100 µL of the diluted culture to the wells of a 96-well flat-bottom polystyrene microtiter plate.

-

Add varying concentrations of this compound to the wells. Include a solvent control and a no-treatment control.

-

-

Incubation: Cover the plate and incubate statically at 37°C for 24 hours to allow for biofilm formation.

-

Washing:

-

Carefully discard the planktonic cells from the wells.

-

Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

-

-

Staining:

-

Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

-

Solubilization and Quantification:

-

Air-dry the plate completely.

-

Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stained biofilm.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.[4]

-

General Experimental Workflow

Caption: Workflow for studying this compound's effects.

Conclusion and Future Directions

This compound represents a significant advancement in the development of quorum sensing inhibitors as a novel therapeutic strategy against P. aeruginosa. Its potent, targeted inhibition of the Pqs system, leading to the suppression of key virulence factors and biofilm formation, underscores its potential to disarm this pathogen and re-sensitize it to conventional antibiotics. The detailed protocols provided in this guide are intended to facilitate further research and development of this and similar compounds. Future investigations should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of synergistic combinations with a broader range of antibiotics to fully elucidate the therapeutic potential of this compound in a clinical setting.

References

- 1. Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Pqs Quorum Sensing System Inhibitor as an Antibacterial Synergist against Multidrug-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Antibiotic-Potentiating Effect of Some Bioactive Natural Products against Planktonic Cells, Biofilms, and Virulence Factors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The balance between antibiotic resistance and fitness/virulence in Pseudomonas aeruginosa: an update on basic knowledge and fundamental research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tackling Virulence of Pseudomonas aeruginosa by the Natural Furanone Sotolon - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Antibacterial Synergist 1 Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of Antibacterial Synergist 1, also known as compound 20p. This document details its inhibitory effects on key virulence factors of Pseudomonas aeruginosa, its synergistic potential with established antibiotics, and the underlying mechanism of action. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings.

Core Efficacy Data

This compound (compound 20p) has demonstrated significant activity as a bacterial biofilm inhibitor, particularly against Pseudomonas aeruginosa.[1][2] Its primary efficacy is characterized by the inhibition of pyocyanin production and biofilm formation.[1][2][3][4]

Table 1: Inhibitory Concentrations (IC₅₀) of this compound against P. aeruginosa

| Target Virulence Factor | IC₅₀ (µM) | Reference |

| Pyocyanin Production | 8.6 | [1][2][3][4] |

| Biofilm Formation | 4.5 | [1][2][3][4] |

Synergistic Antibacterial Activity

A key attribute of this compound is its ability to act in synergy with conventional antibiotics, enhancing their efficacy against multidrug-resistant P. aeruginosa biofilms.[3][4] Studies have demonstrated significant synergy when combined with tobramycin, ciprofloxacin, and colistin E.[3][4][5]

Table 2: Synergistic Effects of this compound with Antibiotics against Multidrug-Resistant P. aeruginosa Biofilms

| Antibiotic | Observed Effect | Reference |

| Tobramycin | Synergistic | [3][5] |

| Ciprofloxacin | Synergistic | [3][5] |

| Colistin E | Synergistic | [3][5] |

Note: Quantitative data such as Fractional Inhibitory Concentration Index (FICI) values from the primary literature would be required for a complete quantitative assessment.

Mechanism of Action: Pqs Quorum Sensing Inhibition

Mechanistic studies have revealed that this compound functions by inhibiting the Pseudomonas Quinolone Signal (Pqs) quorum sensing system.[3][4] It achieves this by downregulating the expression of the pqsA gene, which is crucial for the biosynthesis of quinolone signaling molecules.[3][4][5] This disruption of the Pqs pathway leads to the observed reduction in pyocyanin production and biofilm formation.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

Biofilm Formation Inhibition Assay (Microtiter Plate Method)

This protocol outlines the procedure for quantifying the inhibition of biofilm formation using a crystal violet staining method in a 96-well microtiter plate.[6][7]

Procedure:

-

Preparation: Prepare a standardized bacterial suspension (e.g., P. aeruginosa PAO1) in a suitable growth medium to a defined optical density (e.g., OD₆₀₀ of 0.05). Prepare serial dilutions of this compound in the same medium.

-

Incubation: In a 96-well flat-bottom microtiter plate, add the bacterial suspension and the compound dilutions. Include positive (bacteria only) and negative (medium only) controls. Incubate the plate under appropriate conditions (e.g., 24 hours at 37°C) without agitation.

-

Staining: After incubation, discard the culture medium and gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells. Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Solubilization: Discard the crystal violet solution and wash the plate with water until the washing solution is clear. Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 550 nm using a microplate reader. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in biofilm formation compared to the untreated control.

Pyocyanin Production Inhibition Assay

This protocol describes a method to quantify the inhibition of pyocyanin production by P. aeruginosa.[8][9]

Procedure:

-

Culture Preparation: Inoculate P. aeruginosa into a suitable broth medium (e.g., Luria-Bertani broth) containing various concentrations of this compound. Include a no-compound control.

-

Incubation: Incubate the cultures for 18-24 hours at 37°C with shaking.

-

Extraction: After incubation, centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube.

-

Quantification: Extract pyocyanin from the supernatant by adding chloroform at a 3:2 ratio (chloroform:supernatant). Vortex to mix. Centrifuge to separate the phases. The pyocyanin will be in the lower blue (chloroform) layer.

-

Measurement: Transfer the chloroform layer to a new tube and add 0.2 M HCl at a 1:1 ratio. Vortex to mix. The pyocyanin will move to the upper pink (acidic) layer. Measure the absorbance of the top layer at 520 nm. The IC₅₀ is the concentration of the synergist that inhibits pyocyanin production by 50% relative to the control.

Checkerboard Synergy Assay

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[10][11][12]

Procedure:

-

Plate Setup: In a 96-well microtiter plate, prepare two-fold serial dilutions of the antibiotic along the y-axis (rows) and two-fold serial dilutions of this compound along the x-axis (columns).

-

Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: Determine the MIC for each agent alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.

-

FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpretation: The interaction is defined as synergistic if FICI ≤ 0.5, additive if 0.5 < FICI ≤ 1, indifferent if 1 < FICI ≤ 4, and antagonistic if FICI > 4.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 3. New Pqs Quorum Sensing System Inhibitor as an Antibacterial Synergist against Multidrug-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Microtiter plate assays to assess antibiofilm activity against bacteria | Semantic Scholar [semanticscholar.org]

- 7. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]

- 8. Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. emerypharma.com [emerypharma.com]

exploring the synergistic potential of Antibacterial synergist 1 with beta-lactams

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic resistance, particularly through the production of beta-lactamase enzymes, poses a significant threat to the efficacy of beta-lactam antibiotics. This technical guide explores the synergistic relationship between clavulanic acid, a potent beta-lactamase inhibitor, and amoxicillin, a broad-spectrum beta-lactam antibiotic. By irreversibly binding to and inactivating beta-lactamase enzymes, clavulanic acid protects amoxicillin from degradation, restoring its activity against resistant bacterial strains. This document provides an in-depth overview of the mechanism of action, quantitative data demonstrating synergy, and detailed experimental protocols for evaluating this crucial interaction.

Introduction

Beta-lactam antibiotics, characterized by the beta-lactam ring in their molecular structure, are a cornerstone of antibacterial therapy. They function by inhibiting the synthesis of the bacterial cell wall.[1] However, bacteria have evolved resistance mechanisms, the most prevalent of which is the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic ineffective.[1]

Clavulanic acid, a compound produced by Streptomyces clavuligerus, has weak intrinsic antibacterial activity but is a powerful "suicide inhibitor" of many bacterial beta-lactamases.[2] When combined with a beta-lactam antibiotic like amoxicillin, it forms a synergistic pair. The clavulanic acid effectively neutralizes the bacteria's primary defense mechanism, allowing the amoxicillin to exert its bactericidal effects.[2] This combination, known commercially as Augmentin, has broadened the clinical utility of amoxicillin to include many beta-lactamase-producing strains of bacteria, including isolates of Escherichia coli and Staphylococcus aureus.[3]

Mechanism of Synergy: Inactivation of Beta-Lactamase

The synergy between clavulanic acid and amoxicillin is rooted in the targeted inactivation of beta-lactamase enzymes. The process unfolds through a series of biochemical steps:

-

Binding: Clavulanic acid, structurally similar to penicillin, enters the active site of the beta-lactamase enzyme.

-

Acyl-Enzyme Intermediate Formation: The serine residue in the active site of the beta-lactamase attacks the beta-lactam ring of clavulanic acid, forming a covalent acyl-enzyme intermediate. This is a normal step in the hydrolysis of a typical beta-lactam antibiotic.[4]

-

Irreversible Inhibition: Unlike with a standard antibiotic, the clavulanic acid intermediate is highly unstable. It undergoes a rapid molecular rearrangement. This rearrangement creates a permanently bonded, inactive complex.[2][4] The enzyme is now irreversibly inactivated and cannot be regenerated.

-

Protection of Amoxicillin: With the beta-lactamase enzymes occupied and inactivated by clavulanic acid, the partner antibiotic, amoxicillin, is protected from hydrolysis. It remains free to bind to its target, the Penicillin-Binding Proteins (PBPs), and inhibit bacterial cell wall synthesis, leading to cell death.[3]

Quantitative Analysis of Synergy

The synergistic effect is quantified by determining the Minimum Inhibitory Concentration (MIC) of the antibiotics alone and in combination. The Fractional Inhibitory Concentration (FIC) Index is then calculated to categorize the interaction.

FIC Index Interpretation:

-

Synergy: ≤ 0.5

-

Additive/Indifference: > 0.5 to 4.0

-

Antagonism: > 4.0

The following tables summarize representative data for the synergistic activity of amoxicillin and clavulanic acid against beta-lactamase-producing strains of Escherichia coli and Staphylococcus aureus.

| Table 1: Synergistic Activity Against Beta-Lactamase-Producing E. coli | ||||

| Organism | Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index |

| E. coli CFT073-RR Tc blaCTX-M-15 | Cefotaxime (CTX)* | 16 | 1 | 0.06 |

| Amoxicillin/Clavulanate (5:1) | >512 | 4 | <0.01 | |

| ΣFIC (Synergy) | - | - | ~0.07 | |

| Data from a study using Cefotaxime, another beta-lactam, which demonstrates the principle of synergy with clavulanate against a highly resistant E. coli strain. The FIC index shows strong synergy.[4] |

| Table 2: Synergistic Activity Against Beta-Lactamase-Producing S. aureus | ||||

| Organism | Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index |

| S. aureus (β-lactamase positive) | Amoxicillin | High (>128) | ≤2 | <0.5 (Synergy) |

| Clavulanic Acid | >64 | ≤1 | ||

| Data compiled from studies showing that while resistant S. aureus strains have very high MICs to amoxicillin alone, the combination with a fixed ratio of clavulanic acid consistently brings the MIC into the susceptible range (e.g., ≤4/2 µg/mL). This represents a significant fold-reduction indicative of synergy (FIC ≤ 0.5).[5] |

Experimental Protocols

The following are detailed protocols for the two primary methods used to assess antibiotic synergy in vitro.

Checkerboard Assay

This microdilution method is used to determine the FIC index.

5.1.1 Materials

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Amoxicillin and Clavulanic Acid stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for OD measurement)

5.1.2 Methodology

-

Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Drug A Dilution (Amoxicillin): Create a two-fold serial dilution of amoxicillin horizontally across the plate. Add 50 µL of a starting concentration to column 1, mix, and transfer 50 µL to column 2, repeating across to column 10. Column 11 serves as the drug B control (no amoxicillin), and column 12 is the growth control (no antibiotics).

-

Drug B Dilution (Clavulanic Acid): Create a two-fold serial dilution of clavulanic acid vertically down the plate. Add 50 µL of a starting concentration to row A, mix, and transfer 50 µL to row B, repeating down to row G. Row H serves as the drug A control (no clavulanic acid).

-

Inoculation: Prepare a final bacterial inoculum of 5 x 10⁵ CFU/mL in CAMHB. Add 100 µL of this suspension to each well (except a sterility control well). The final volume in each well is 200 µL.

-

Incubation: Incubate the plate at 35°C for 16-24 hours.

-

Data Analysis: Determine the MIC of each drug alone (from row H and column 11) and the MIC of the drugs in combination (the first well with no visible growth in each row).

-

FIC Calculation: Calculate the FIC index for each non-turbid well using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) The lowest calculated FIC index is reported as the result for the combination.

Time-Kill Assay

This dynamic assay assesses the rate of bacterial killing over time.

5.2.1 Materials

-

CAMHB in sterile culture tubes or flasks

-

Amoxicillin and Clavulanic Acid stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland

-

Shaking incubator (35°C ± 2°C)

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

Timer, pipettes, and other standard microbiology equipment

5.2.2 Methodology

-

Preparation: Prepare culture tubes with CAMHB containing:

-

No antibiotic (Growth Control)

-

Amoxicillin alone (at a clinically relevant concentration, e.g., MIC)

-

Clavulanic Acid alone

-

Amoxicillin + Clavulanic Acid combination

-

-

Inoculation: Inoculate each tube with the test organism to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

-

Incubation and Sampling: Place the tubes in a shaking incubator at 35°C. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

-

Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto agar plates.

-

Incubation: Incubate the plates for 18-24 hours at 37°C.

-

Data Analysis: Count the number of colonies on each plate and calculate the CFU/mL for each time point and condition. Plot the results as log₁₀ CFU/mL versus time.

-

Interpretation:

-

Synergy is defined as a ≥ 2-log₁₀ (100-fold) decrease in CFU/mL between the combination and its most active single agent at 24 hours.

-

Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

-

Conclusion

The combination of clavulanic acid with amoxicillin is a classic and highly successful example of antibiotic synergy. By neutralizing beta-lactamase enzymes, clavulanic acid restores and extends the spectrum of activity of its partner beta-lactam. The quantitative data from checkerboard and time-kill assays consistently demonstrate a synergistic relationship, validating its clinical importance in overcoming a key mechanism of bacterial resistance. The protocols detailed in this guide provide a robust framework for researchers and drug development professionals to evaluate and characterize similar synergistic interactions, which are critical in the ongoing effort to combat antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. In vitro susceptibility of Staphylococcus aureus towards amoxycillin-clavulanic acid, penicillin-clavulanic acid, dicloxacillin and cefuroxime [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Antibiotic Synergy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the foundational mechanisms, experimental evaluation, and core principles of antibiotic synergy. As multidrug-resistant pathogens continue to emerge, understanding and leveraging synergistic antibiotic combinations is a critical strategy in modern therapeutics. This document details the key scientific concepts, presents quantitative data from seminal studies, and offers detailed protocols for the primary assays used to determine synergistic interactions.

Core Concepts in Antibiotic Interactions

When two or more antibiotics are administered concurrently, their interaction can be classified into one of three categories:

-

Synergy: The combined effect of the antibiotics is significantly greater than the sum of their individual effects. This is the most desirable interaction for clinical applications as it can increase therapeutic efficacy, reduce required dosages, and combat resistant bacteria.[1]

-

Additivity: The combined effect is equal to the sum of the individual effects.[1]

-

Antagonism: The combined effect is less than the effect of the more active agent alone. This is an undesirable outcome that can reduce therapeutic efficacy.[1][2]

The primary goal of combination therapy is to achieve synergy, which can arise from several distinct biochemical mechanisms.

Key Mechanisms of Antibiotic Synergy

Synergistic interactions are not random; they are based on complementary mechanisms of action that create a multifocal attack on the bacterial cell.

Sequential Blockade

One of the most classic examples of synergy is the sequential blockade of a single metabolic pathway. By inhibiting two different enzymatic steps in the same essential pathway, the flow of metabolites is halted much more effectively than by inhibiting either step alone.

Case Study: Trimethoprim-Sulfamethoxazole (TMP-SMX)

The combination of trimethoprim and sulfamethoxazole is a widely used synergistic therapy that targets the bacterial folic acid synthesis pathway.[3][4] Bacteria must synthesize their own folate, as they cannot uptake it from the environment, making this pathway an excellent antibiotic target.[5][6][7]

-

Sulfamethoxazole (SMX) acts as a competitive inhibitor of dihydropteroate synthase (DHPS). It mimics the natural substrate, para-aminobenzoic acid (PABA), preventing the synthesis of dihydrofolic acid (DHF).[3][6][8][9]

-

Trimethoprim (TMP) is a potent inhibitor of dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step: the reduction of DHF to tetrahydrofolate (THF).[3][6][9] THF is a crucial precursor for the synthesis of purines, thymidine, and certain amino acids, which are essential for DNA, RNA, and protein synthesis.[7][10]

By blocking two sequential steps, the combination effectively starves the bacterium of essential building blocks, an effect that is often bactericidal.[3][11] Recent research also suggests a metabolic feedback loop where THF is critical for producing an earlier precursor, meaning TMP also potentiates SMX activity, creating a powerful mutual potentiation effect.[12][13]

Enhanced Uptake / Cell Wall Damage

Another primary mechanism of synergy involves one antibiotic facilitating the entry of a second antibiotic into the bacterial cell. This is particularly effective when one agent targets the cell envelope, compromising its integrity and allowing another agent, which acts on an intracellular target, to accumulate at higher concentrations.

Case Study: β-Lactams and Aminoglycosides

The combination of a β-lactam (like penicillin or ceftazidime) and an aminoglycoside (like gentamicin or tobramycin) is a cornerstone of treatment for serious Gram-negative infections, such as those caused by Pseudomonas aeruginosa.[8][9]

-

β-Lactams inhibit penicillin-binding proteins (PBPs), which are enzymes essential for the synthesis and cross-linking of peptidoglycan, the primary structural component of the bacterial cell wall.[14] This inhibition damages the cell wall, making it more permeable.[1][14]

-

Aminoglycosides inhibit protein synthesis by binding to the 30S ribosomal subunit, causing mistranslation of mRNA.[15] Their entry into the bacterial cell is the rate-limiting step for their action.

The damage to the cell wall caused by the β-lactam antibiotic significantly increases the uptake of the aminoglycoside, allowing it to reach its ribosomal target in much higher concentrations than it could alone.[1][16] This leads to a rapid and potent bactericidal effect.

Other notable synergy mechanisms include the inhibition of antibiotic-inactivating enzymes (e.g., β-lactamase inhibitors like clavulanic acid combined with β-lactams) and the inhibition of bacterial efflux pumps.

Quantitative Assessment of Synergy

To move beyond a qualitative description, synergy must be quantified. The most common method used in research and clinical labs is the checkerboard assay , which yields the Fractional Inhibitory Concentration (FIC) index .[2][13]

The FIC for each drug is calculated as follows:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The FIC Index is the sum of the individual FICs:[2][13]

FIC Index = FIC of Drug A + FIC of Drug B

The interpretation of the FIC Index is standardized:[2][11]

| FIC Index Value | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to 4.0 | Additivity or Indifference |

| > 4.0 | Antagonism |

Data Presentation: FIC Index Values from Selected Studies

The following tables summarize quantitative data from checkerboard assays, demonstrating synergistic interactions across different antibiotic combinations and bacterial species.

Table 1: Synergy Against Staphylococcus aureus

| Antibiotic A | Antibiotic B | S. aureus Strain | FIC Index | Interpretation | Reference |

|---|---|---|---|---|---|

| Colistin | Bacitracin | BA01611 | 0.3125 | Synergy | [12] |

| Colistin | Bacitracin | BA01511 | 0.2500 | Synergy | [12] |

| Colistin | Bacitracin | RN4220 | 0.375 | Synergy | [12] |

| Colistin | Bacitracin | ATCC 29213 | 0.375 | Synergy | [12] |

| AamAP1-Lysine | Levofloxacin | ATCC 33591 (MRSA) | 0.103 | Synergy | [2] |

| AamAP1-Lysine | Rifampicin | ATCC 33591 (MRSA) | 0.128 | Synergy |[2] |

Table 2: Synergy Against Gram-Negative Bacteria

| Antibiotic A | Antibiotic B | Target Organism | FIC Index | Interpretation | Reference |

|---|---|---|---|---|---|

| Ceftriaxone | Levofloxacin | E. coli O157:H7 | 0.3 | Synergy | [16] |

| Levofloxacin | Ciprofloxacin | E. coli O157:H7 | 0.1 | Synergy | [16] |

| AamAP1-Lysine | Levofloxacin | P. aeruginosa (MDR) | 0.36 | Synergy | [2] |

| AamAP1-Lysine | Chloramphenicol | P. aeruginosa (MDR) | 0.36 | Synergy | [2] |

| Cefiderocol | Imipenem-relebactam | P. aeruginosa (IMP-13) | ≤0.5 | Synergy |[7] |

Experimental Protocols

Accurate determination of synergy relies on meticulous and standardized experimental procedures.

Checkerboard Broth Microdilution Assay

The checkerboard assay is the most widely used in vitro method to assess antibiotic combinations. It involves a two-dimensional titration of two antibiotics in a 96-well microtiter plate to identify the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.[13]

Detailed Methodology:

-

Preparation of Reagents:

-

Prepare stock solutions of each antibiotic (Drug A and Drug B) in a suitable solvent (e.g., DMSO, sterile water) at a concentration at least 100-fold higher than the expected MIC.

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well.[13]

-

-

Plate Setup:

-

Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Drug A Dilution: Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of Drug A. Start by adding 50 µL of a 4x working solution of Drug A to column 1, then transfer 50 µL from column 1 to column 2, and so on. Column 11 remains a control for Drug B alone, and column 12 contains growth/sterility controls.

-

Drug B Dilution: Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of Drug B. Add 50 µL of a 4x working solution of Drug B to all wells in row A, then perform serial dilutions down the plate. Row H remains a control for Drug A alone.

-

-

Inoculation and Incubation:

-

Inoculate each well (except sterility controls) with 100 µL of the final diluted bacterial suspension. The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 35-37°C for 18-24 hours.[10]

-

-

Reading Results and Calculation:

-

After incubation, visually inspect the plate for turbidity to determine the MIC. The MIC is the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible growth.

-

Identify the MIC of Drug A alone (in row H), the MIC of Drug B alone (in column 11), and the MICs of each drug in every combination well that shows no growth.

-

Calculate the FIC index for each non-turbid combination well. The lowest FIC index value obtained determines the overall interaction for the combination.[11]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. infectioncontroltoday.com [infectioncontroltoday.com]

- 4. Activities of various beta-lactams and aminoglycosides, alone and in combination, against isolates of Pseudomonas aeruginosa from patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample-efficient identification of high-dimensional antibiotic synergy with a normalized diagonal sampling design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Combinations of antibiotics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies of in vitro synergy between several beta-lactam and aminoglycoside antibiotics against endocarditis strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]

- 14. igas.gouv.fr [igas.gouv.fr]

- 15. Synergistic activity of aminoglycoside-beta-lactam combinations against Pseudomonas aeruginosa with an unusual aminoglycoside antibiogram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

understanding the role of Antibacterial synergist 1 in biofilm disruption

An In-depth Technical Guide on the Role of Antibacterial Synergist 1 in Biofilm Disruption

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of microorganisms, encased in a self-produced matrix of extracellular polymeric substances (EPS), can be up to 1000 times more tolerant to antibiotics than their planktonic counterparts.[1][2] The development of therapeutic agents capable of disrupting these resilient structures is, therefore, a critical area of research. This compound is a novel compound that has demonstrated significant potential in enhancing the efficacy of existing antibiotics against bacterial biofilms. This technical guide provides a comprehensive overview of the mechanisms of action, experimental protocols for evaluation, and quantitative data related to the biofilm disruption capabilities of this compound.

Mechanism of Action: Synergistic Biofilm Disruption

This compound primarily functions by targeting the integrity of the biofilm matrix and interfering with bacterial signaling pathways, most notably quorum sensing (QS).[1] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, which is crucial for biofilm formation and virulence.[1][3] By inhibiting QS signaling molecules, such as autoinducers (AIs), this compound disrupts the establishment and maintenance of the biofilm structure.[1] This disruption creates channels within the biofilm, allowing for increased penetration of conventional antibiotics to the now more vulnerable bacteria within. One proposed theory for this synergistic action is that compounds like this compound can create transient pores in the bacterial cell membranes, facilitating the entry of antibiotics.[4]

Below is a diagram illustrating the proposed synergistic mechanism of action.

Quantitative Data on Biofilm Disruption

The synergistic effect of this compound with various antibiotics has been quantified using checkerboard assays to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy. The tables below summarize the reduction in Minimum Inhibitory Concentration (MIC) and biofilm inhibition percentages when this compound is combined with conventional antibiotics against representative bacterial strains.

Table 1: Synergistic MIC Reduction by this compound

| Organism | Antibiotic | MIC Alone (µg/mL) | MIC with AS-1 (µg/mL) | Fold Reduction | FICI |

| E. coli | Gentamicin | 32 | 4 | 8 | ≤ 0.5 |

| E. coli | Colistin B | 16 | 2 | 8 | ≤ 0.5 |

| E. coli | Colistin E | 16 | 2 | 8 | ≤ 0.5 |

| K. pneumoniae | Meropenem | 64 | 8 | 8 | ≤ 0.5 |

| K. pneumoniae | Chloramphenicol | 32 | 4 | 8 | ≤ 0.5 |

Data modeled after studies on synergistic compounds like Ginkgetin and the peptide K11.[5][6]

Table 2: Inhibition of Biofilm Formation and Disruption of Pre-formed Biofilms

| Organism | Treatment | Biofilm Inhibition (%) | Viable Cell Reduction in Mature Biofilm (log10) |

| E. coli | AS-1 alone | >80% | ≥3 |

| E. coli | Antibiotic alone | <20% | <1 |

| E. coli | AS-1 + Antibiotic | >95% | >5 |

| P. aeruginosa | AS-1 alone | >75% | ≥2.5 |

| P. aeruginosa | Antibiotic alone | <15% | <0.5 |

| P. aeruginosa | AS-1 + Antibiotic | >90% | >4.5 |

Data synthesized from studies on compounds such as Cu@polycat nanoparticles and EGCG-S.[2][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound in biofilm disruption.

Experimental Workflow

The general workflow for assessing the biofilm disruption potential of this compound is outlined below.

Protocol 1: Biofilm Biomass Quantification using Crystal Violet (CV) Assay

This protocol quantifies the total biofilm biomass attached to a surface.[9][10]

-

Biofilm Formation:

-

Grow a bacterial culture overnight and dilute it to an OD600 of approximately 0.05 in fresh growth medium.[10]

-

Dispense 200 µL of the diluted culture into the wells of a 96-well microtiter plate.

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

-

Treatment:

-

Gently remove the planktonic cells and spent medium from each well by aspiration.

-

Wash each well twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells. Be careful not to disturb the biofilm.

-

Prepare serial dilutions of this compound (with or without a fixed concentration of antibiotic) in the appropriate growth medium.

-

Add 200 µL of the treatment solutions to the wells containing the pre-formed biofilms. Include a vehicle control (medium without the agent).

-

Incubate the plate at 37°C for a specified treatment time (e.g., 24 hours).

-

-

Staining and Quantification:

-

Discard the treatment solution from the wells.

-

Wash the wells twice with 200 µL of sterile PBS.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[9]

-

Remove the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.

-

Air dry the plate for at least 15 minutes.[10]

-

Add 200 µL of 33% acetic acid to each well to dissolve the bound crystal violet.

-

Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

-

Protocol 2: Biofilm Viability Assessment using LIVE/DEAD BacLight™ Viability Assay

This protocol determines the viability of bacterial cells within the biofilm matrix following treatment.[9]

-

Biofilm Formation and Treatment:

-

Grow and treat biofilms with this compound as described in Protocol 1, using a surface suitable for microscopy (e.g., glass-bottom plates or coverslips).

-

-

Staining:

-

After treatment, gently remove the treatment solution and wash the biofilms once with sterile, filter-sterilized water.

-

Prepare the staining solution by adding 1.5 µL of SYTO® 9 and 1.5 µL of propidium iodide to 1 mL of filter-sterilized water. Protect the solution from light.[9]

-

Add a sufficient volume of the staining solution to cover the biofilm and incubate in the dark at room temperature for 15-20 minutes.

-

-

Imaging:

-

Gently rinse the biofilm with filter-sterilized water to remove excess stain.

-

Immediately visualize the stained biofilm using a fluorescence microscope or a Confocal Laser Scanning Microscope (CLSM).

-

Acquire images using appropriate filters for green (live cells) and red (dead cells) fluorescence.

-

Protocol 3: Visualization of Biofilm Architecture using Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of the biofilm structure and the spatial distribution of live and dead cells.[1][9]

-

Sample Preparation:

-

Prepare and stain the biofilms as described in Protocol 2.

-

-

Microscopy:

-

Use a CLSM to acquire a series of optical sections (z-stack) through the thickness of the biofilm.

-

Use appropriate laser excitation and emission filters for the fluorescent stains used (e.g., SYTO® 9 and propidium iodide).

-

-

Image Analysis:

-

Reconstruct the z-stack images to create a three-dimensional rendering of the biofilm.

-

Analyze the images to assess changes in biofilm thickness, architecture, and the ratio of live to dead cells in response to treatment with this compound.

-

Targeting Signaling Pathways: Quorum Sensing Inhibition

Conclusion

This compound represents a promising strategy to combat antibiotic resistance in bacterial biofilms. Its ability to disrupt the biofilm matrix and interfere with crucial signaling pathways, such as quorum sensing, restores the efficacy of conventional antibiotics. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of this compound as a valuable tool in the fight against biofilm-associated infections. Further research into the precise molecular interactions and the breadth of its synergistic potential with other classes of antibiotics is warranted.

References

- 1. Frontiers | Novel quorum sensing inhibitor Echinatin as an antibacterial synergist against Escherichia coli [frontiersin.org]

- 2. Engineering Synergistic and Stable Polycatechin-Capped Copper Nanoparticles as a Green Nano-Antibacterial Platform Against Resistant Pathogens and Biofilms | MDPI [mdpi.com]

- 3. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The evaluation of the synergistic antimicrobial and antibiofilm activity of AamAP1-Lysine with conventional antibiotics against representative resistant strains of both Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synergistic effect and antibiofilm activity of the antimicrobial peptide K11 with conventional antibiotics against multidrug-resistant and extensively drug-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Biofilm Formation by the Synergistic Action of EGCG-S and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Antibiofilm Inhibitor Ginkgetin as an Antibacterial Synergist against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Structure-Activity Relationship of Antibacterial Synergist 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A promising strategy to combat this threat is the use of antibacterial synergists, compounds that enhance the efficacy of existing antibiotics. This guide focuses on "Antibacterial Synergist 1," a representative compound that potentiates the activity of conventional antibiotics. This document provides a comprehensive overview of its chemical structure-activity relationship (SAR), detailing how specific structural modifications influence its synergistic activity. We present quantitative data in structured tables, offer detailed experimental protocols for key assays, and visualize complex biological and experimental pathways using Graphviz diagrams. The information herein is intended to serve as a core resource for researchers engaged in the discovery and development of novel antibacterial therapies.

Introduction

Antibiotic resistance is a critical global health issue, necessitating innovative therapeutic strategies. Combination therapy, which involves the co-administration of two or more antimicrobial agents, is a promising approach to overcome resistance.[1] A key goal of such combinations is to achieve a synergistic interaction, where the combined effect of the drugs is significantly greater than the sum of their individual effects.[1] "this compound" (AS1) represents a class of compounds that, while exhibiting weak intrinsic antibacterial activity, significantly enhances the potency of established antibiotics against resistant bacterial strains.

The primary mechanism of AS1's synergistic action is the inhibition of bacterial defense systems, such as efflux pumps or enzymes that degrade antibiotics.[2] This guide explores the critical chemical features of AS1 that govern its synergistic potential. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and effective antibacterial synergists.[3] The following sections will delve into the quantitative SAR data, the experimental methodologies used to derive this data, and the underlying biological pathways.

Chemical Structure-Activity Relationship (SAR) of this compound

The antibacterial and synergistic activity of AS1 and its analogs have been systematically evaluated to elucidate the key structural determinants for their biological function. The core scaffold of AS1, a substituted quinolone, allows for modifications at several positions, primarily R1, R2, and R3. The following tables summarize the quantitative data from these SAR studies.

Table 1: In Vitro Antibacterial Activity of AS1 Analogs

| Compound | R1 Group | R2 Group | R3 Group | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

| AS1 | -CH3 | -H | -F | 128 | 256 |

| AS1-A1 | -C2H5 | -H | -F | 128 | 256 |

| AS1-A2 | -H | -H | -F | >512 | >512 |

| AS1-B1 | -CH3 | -OCH3 | -F | 64 | 128 |

| AS1-B2 | -CH3 | -Cl | -F | 32 | 64 |

| AS1-C1 | -CH3 | -H | -Cl | 128 | 256 |

| AS1-C2 | -CH3 | -H | -Br | 128 | 256 |

MIC: Minimum Inhibitory Concentration

Table 2: Synergistic Activity of AS1 Analogs with Ciprofloxacin

| Compound | R1 Group | R2 Group | R3 Group | Ciprofloxacin MIC (µg/mL) Alone | Ciprofloxacin MIC (µg/mL) with Analog (4 µg/mL) | FIC Index |

| AS1 | -CH3 | -H | -F | 16 | 2 | 0.156 |

| AS1-A1 | -C2H5 | -H | -F | 16 | 2 | 0.156 |

| AS1-A2 | -H | -H | -F | 16 | 16 | 1.031 |

| AS1-B1 | -CH3 | -OCH3 | -F | 16 | 1 | 0.094 |

| AS1-B2 | -CH3 | -Cl | -F | 16 | 0.5 | 0.063 |

| AS1-C1 | -CH3 | -H | -Cl | 16 | 2 | 0.156 |

| AS1-C2 | -CH3 | -H | -Br | 16 | 4 | 0.281 |

FIC Index ≤ 0.5 indicates synergy.[4]

SAR Summary:

-

R1 Position: Small alkyl groups like methyl and ethyl are well-tolerated. Removal of the alkyl group (AS1-A2) leads to a complete loss of synergistic activity.

-

R2 Position: Introduction of electron-withdrawing groups at this position significantly enhances synergistic activity. A chloro substituent (AS1-B2) provides the most potent synergy. An electron-donating methoxy group (AS1-B1) also improves activity compared to the unsubstituted analog.

-

R3 Position: Halogen substitution is crucial for activity. Fluorine and chlorine (AS1, AS1-C1) appear to be optimal, while a larger bromine atom (AS1-C2) slightly diminishes the synergistic effect.

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the antibacterial and synergistic activity of AS1 and its analogs.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (AS1 and analogs)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

-

Sterile 96-well microtiter plates[1]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity[5]

-

Incubator (35°C ± 2°C)[1]

-

Microplate reader

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent.

-

In a 96-well microtiter plate, perform serial twofold dilutions of each compound in CAMHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and dilute it in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[5]

-

Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no compound.

-

Incubate the plate at 37°C for 18-24 hours.[6]

-

After incubation, determine the MIC by visually inspecting for the lowest concentration that completely inhibits bacterial growth. Alternatively, measure the optical density (OD) at 600 nm.[1]

Checkerboard Assay for Synergy Testing

This microdilution method is used to quantify the interaction between two antimicrobial agents and determine the Fractional Inhibitory Concentration (FIC) index.[5]

Materials:

-

AS1 analog and partner antibiotic (e.g., ciprofloxacin) stock solutions

-

Bacterial strain of interest

-

CAMHB

-

Sterile 96-well microtiter plates

-

Multichannel pipette

Procedure:

-

In a 96-well plate, add 50 µL of CAMHB to each well.

-

Create a two-dimensional array of concentrations. Serially dilute the AS1 analog horizontally across the plate and the partner antibiotic vertically down the plate.[1]

-

The resulting plate will contain various combinations of the two agents.

-

Inoculate each well with 100 µL of a prepared bacterial suspension (final concentration ~5 x 10^5 CFU/mL).[6]

-

Include wells for sterility and growth controls, as well as MIC determination for each compound alone.

-

Incubate the plate at 37°C for 18-24 hours.[6]

-

Read the MICs of each compound alone and in combination.

-

Calculate the FIC index for each combination that shows no growth using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[6]

-

The results are interpreted as follows: Synergy (FICI ≤ 0.5), Additive/Indifference (0.5 < FICI ≤ 4.0), Antagonism (FICI > 4.0).[6]

Time-Kill Curve Analysis

This assay provides dynamic, time-dependent data on the bactericidal or bacteriostatic effects of antimicrobial combinations.[1]

Materials:

-

Culture tubes or flasks

-

CAMHB

-

AS1 analog and partner antibiotic stock solutions

-

Bacterial culture in logarithmic growth phase

-

Sterile saline or PBS for dilutions

-

Agar plates for colony counting

Procedure:

-

Prepare a bacterial suspension and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[6]

-

Set up culture tubes with the following conditions:

-

Growth control (no drug)

-

AS1 analog alone (at a sub-inhibitory concentration)

-

Partner antibiotic alone (at its MIC)

-

Combination of AS1 analog and partner antibiotic

-

-

Incubate all tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each tube.[6]

-

Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.[6]

-

Incubate the plates for 18-24 hours.

-

Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

-

Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[7]

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the action and evaluation of this compound.

Caption: Mechanism of action for this compound.

Caption: Overall experimental workflow for synergy testing.

Caption: Logical flow for interpreting the FIC Index.

Conclusion

The structure-activity relationship studies of this compound and its analogs provide a clear roadmap for the design of more potent antibacterial adjuvants. The quantitative data indicate that small, electron-withdrawing substituents at the R2 position of the quinolone core are critical for enhancing synergistic activity. The detailed experimental protocols provided in this guide offer a standardized approach for the evaluation of novel synergists. The visualizations further clarify the underlying mechanisms and experimental workflows. This comprehensive guide serves as a valuable resource for researchers dedicated to overcoming the challenge of antibiotic resistance through the development of innovative combination therapies. Further research should focus on optimizing the pharmacokinetic and toxicological profiles of these promising lead compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]

Whitepaper: The Frontier of Defense: A Technical Guide to the Discovery and Development of New Antibacterial Agents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance (AMR) represents a formidable threat to global health, rendering once-treatable bacterial infections increasingly lethal. The World Health Organization (WHO) has designated AMR as one of the top 10 global public health threats facing humanity. For decades, the pipeline for new antibacterial drugs has been running dry, a consequence of scientific challenges, unfavorable economics, and the withdrawal of many pharmaceutical companies from the field.[1][2][3][4] This has created an urgent and critical need for renewed investment and innovation in the discovery and development of novel antibacterial agents to avert a return to a pre-antibiotic era.[3][4]

This technical guide provides an in-depth overview of the modern antibacterial drug discovery and development process, from initial target identification to preclinical evaluation. It is designed for professionals in the field, offering detailed methodologies for key experiments, structured data presentation, and visualizations of critical pathways and workflows.

Target Identification and Validation

The foundation of antibacterial drug discovery is the identification of a suitable bacterial target. An ideal target is essential for bacterial survival, conserved across multiple pathogenic species, and absent in human hosts to minimize toxicity.[1]

Traditional Targets: Historically, successful antibiotics have targeted a limited set of cellular processes.[5][6] These are broadly categorized as:

-

Cell Wall Synthesis: Inhibition of peptidoglycan formation (e.g., β-lactams, vancomycin).[7]

-

Protein Synthesis: Targeting the bacterial ribosome (e.g., macrolides, tetracyclines, aminoglycosides).[8]

-

Nucleic Acid Synthesis: Interfering with DNA replication or RNA transcription (e.g., fluoroquinolones, rifampicin).

-

Folate Synthesis: Blocking essential metabolic pathways (e.g., sulfonamides).

Novel Targets: With resistance developing to drugs aimed at traditional targets, research has shifted towards identifying novel vulnerabilities.[2][9] These include:

-

Fatty Acid Biosynthesis (FAS): The bacterial FAS pathway (Type II) is distinct from the human equivalent (Type I), offering a promising target.[9]

-

Cell Division: Proteins like FtsZ, a homolog of eukaryotic tubulin, are critical for bacterial cytokinesis and represent an untapped target.[5]

-

Virulence Factors: Instead of killing the bacteria, anti-virulence agents disarm them by targeting mechanisms of pathogenicity, such as toxin production or adhesion.[10][11] This approach may exert less selective pressure for resistance development.[11]

-

Quorum Sensing: Disrupting bacterial cell-to-cell communication systems that regulate virulence and biofilm formation.[10]

Caption: Major classes of traditional antibiotics and their cellular targets.

Hit Discovery: Screening for Bioactivity

Once a target is validated, the next step is to find "hits"—molecules that interact with the target and exhibit antibacterial activity. High-Throughput Screening (HTS) is the primary method for this, allowing for the rapid testing of vast chemical libraries.[12]

Screening Approaches:

-

Target-Based Screening: Assays are designed to measure the direct interaction of a compound with the purified target protein. While rational, this approach can miss compounds with poor cell permeability.

-

Phenotypic (Whole-Cell) Screening: Compounds are tested for their ability to inhibit the growth of whole bacteria.[7] This method ensures that hits are cell-permeable and have antibacterial activity, though the specific target is initially unknown and must be identified later.[3]

The screening process is a funnel, starting with a large number of compounds and progressively narrowing down to a few promising candidates.

Caption: A typical workflow for a high-throughput screening (HTS) cascade.

Lead Optimization: From Hit to Candidate

A "hit" from a primary screen rarely possesses all the properties required for a drug. The hit-to-lead and lead optimization phases involve an iterative process of medicinal chemistry to improve the molecule's characteristics.[1] The goal is to develop a drug candidate with an optimal balance of potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Caption: The iterative cycle of medicinal chemistry in lead optimization.

The success of this phase is measured by improvements in key parameters, as illustrated in the table below.

| Compound Stage | MIC vs. Target Pathogen (µg/mL) | Cytotoxicity (CC50 vs. HepG2, µM) | Microsomal Stability (t½, min) |

| Initial Hit | 64 | 15 | < 5 |

| Lead Series 1 | 8 | 25 | 20 |

| Optimized Lead | 2 | > 100 | 45 |

| Preclinical Candidate | 0.5 | > 100 | > 60 |

| Table 1: Example of data progression during a lead optimization campaign. MIC (Minimum Inhibitory Concentration) indicates potency, CC50 measures cytotoxicity, and microsomal stability assesses metabolic properties. |

Preclinical Development

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation to establish its safety and efficacy profile.[1][4][13] This stage involves a battery of in vitro and in vivo experiments.

Key In Vitro Assays

-

Spectrum of Activity: Determining the MIC against a broad panel of pathogenic and commensal bacteria.

-

Time-Kill Kinetics: Assessing whether the agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

-

Resistance Studies: Evaluating the frequency of spontaneous resistance mutations and identifying the molecular mechanisms of resistance.

Key In Vivo Models

Animal models of infection are crucial for evaluating a drug's efficacy in a complex biological system. The murine thigh infection model is a standard for assessing the in vivo activity of antibacterial agents against localized infections.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Culture the bacterial strain overnight on appropriate agar. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Prepare a stock solution of the antibacterial agent. Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

Protocol 2: Murine Thigh Infection Model

-

Animal Preparation: Use specific-pathogen-free mice (e.g., female ICR mice). Render the animals neutropenic by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.

-

Inoculation: Anesthetize the mice. Inject a 0.1 mL suspension of the pathogen (e.g., Staphylococcus aureus at 1-5 x 10⁵ CFU) into the posterior thigh muscle.

-